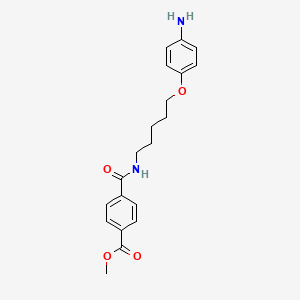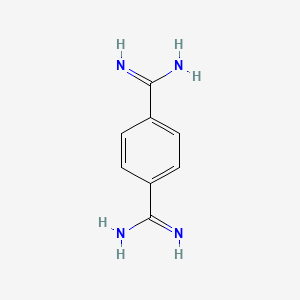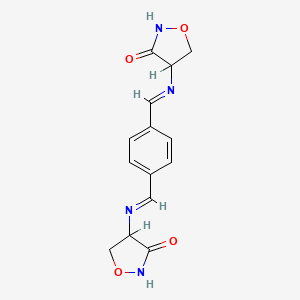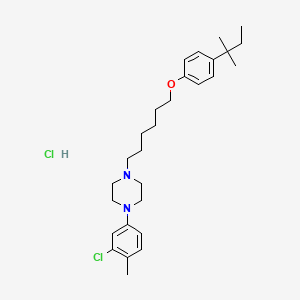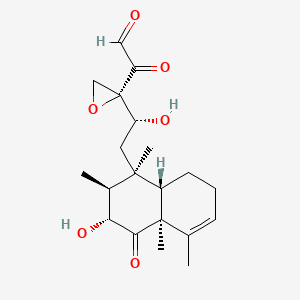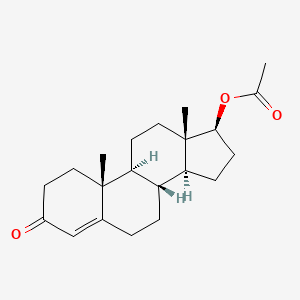
Topovale
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo[c,h][1,6]naphthyridin-6-one, commonly known as ARC111, is a synthetic antitumor agent. It is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. ARC111 has shown significant promise in preclinical studies for its potent anticancer activity, particularly against solid tumors .
Vorbereitungsmethoden
The synthesis of ARC111 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the dibenzo[c,h][1,6]naphthyridin-6-one core, followed by the introduction of the dimethoxy and methylenedioxy groups. The final step involves the attachment of the 2-N,N-dimethylaminoethyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield .
Analyse Chemischer Reaktionen
ARC111 undergoes several types of chemical reactions, including:
Oxidation: ARC111 can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on ARC111, potentially altering its activity.
Substitution: ARC111 can undergo substitution reactions, particularly at the dimethoxy and methylenedioxy groups, to form various analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
ARC111 has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including colon, lung, and breast cancers. In preclinical models, ARC111 has demonstrated significant tumor growth inhibition and has been shown to be as effective as other topoisomerase I inhibitors like camptothecin and topotecan .
In addition to its anticancer properties, ARC111 has been investigated for its potential use in combination therapies. Studies have shown that ARC111 can enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination treatment strategies .
Wirkmechanismus
ARC111 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, ARC111 prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
ARC111 is similar to other topoisomerase I inhibitors, such as camptothecin and topotecan. ARC111 has shown several advantages over these compounds, including:
Potency: ARC111 has demonstrated higher potency in preclinical studies compared to camptothecin and topotecan.
Drug Resistance Profile: Unlike camptothecin, ARC111 is not a substrate for the ATP-binding cassette transporter breast cancer resistance protein, which is often associated with drug resistance.
Similar compounds to ARC111 include camptothecin, topotecan, and irinotecan, all of which are topoisomerase I inhibitors used in cancer therapy .
Eigenschaften
CAS-Nummer |
500214-53-9 |
|---|---|
Molekularformel |
C23H23N3O5 |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
21-[2-(dimethylamino)ethyl]-16,17-dimethoxy-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one |
InChI |
InChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3 |
InChI-Schlüssel |
UVXCXZBZPFCAAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |
Kanonische SMILES |
CN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one ARC-111 ARC111 topovale |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

